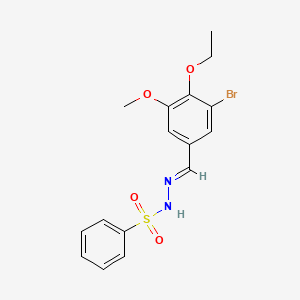

N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related hydrazone compounds involves condensation reactions, where an aldehyde or ketone reacts with a hydrazide. For instance, compounds such as 3-bromo-N'-(2-methoxybenzylidene)benzohydrazide have been synthesized and characterized through elemental analysis, infrared spectroscopy (IR), and single-crystal X-ray diffractions (Zhu, 2011). Although not the exact compound , this synthesis approach is indicative of the methodologies likely employed in creating N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide.

Molecular Structure Analysis

The molecular structure of hydrazone compounds is typically confirmed through single-crystal X-ray diffraction. This method provides detailed insights into the crystallographic arrangement and geometry, including bond lengths and angles. Hydrazone compounds exhibit E configurations with respect to the C=N double bonds, indicative of their structural stability and geometric preferences (Zhu, 2011).

Chemical Reactions and Properties

Hydrazone compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and redox reactions, based on their functional groups. Their reactivity is significantly influenced by the substituents on the aromatic rings and the hydrazone moiety. Studies on similar compounds have elucidated their potential as sensors for metal ion detection, showcasing the versatility of hydrazone compounds in chemical sensing applications (Hussain et al., 2020).

Applications De Recherche Scientifique

Photodynamic Therapy Applications

Research by Pişkin, Canpolat, and Öztürk (2020) on the synthesis and characterization of new zinc phthalocyanine compounds, which include derivatives similar to N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide, highlights their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Bioactive Schiff Base Compounds

A study conducted by Sirajuddin et al. (2013) on Schiff base compounds, including derivatives related to this compound, found these compounds to exhibit remarkable biological activities. Their interactions with Salmon sperm DNA suggest potential applications in biotechnology and pharmacology due to their binding propensity towards DNA via intercalation mode. These compounds also showed significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Sensor Technology for Metal Ion Detection

Research by Hussain et al. (2018) developed a sensor probe based on methoxybenzylidenebenzenesulfonohydrazide (MBBSH) derivatives for the selective detection of gallium (Ga3+) ions. This work demonstrates the compound's utility in fabricating sensitive and selective sensor probes for environmental and biological sample analysis, indicating its versatility in sensor technology applications (Hussain, Asiri, Arshad, & Rahman, 2018).

Anticancer and Antimicrobial Activities

Further studies on similar Schiff base compounds have shown significant cytotoxic and antimicrobial activities, suggesting their potential in developing new therapeutic agents for cancer and infectious diseases. These compounds' ability to inhibit alkaline phosphatase enzyme and their effective antioxidant properties compared to ascorbic acid underline their prospective application in medical research and drug development (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Propriétés

IUPAC Name |

N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O4S/c1-3-23-16-14(17)9-12(10-15(16)22-2)11-18-19-24(20,21)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWZOGLCVHTHGJ-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502678.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)

![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)

![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)

![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)

![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)

![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)

![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)

![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)